

# Trimethobenzamide Hydrochloride: Crystal Structure Analysis & Solid-State Characterization

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## Compound of Interest

Compound Name:	3,4,5-Trimethoxybenzimidamide hydrochloride
CAS No.:	4156-59-6
Cat. No.:	B1437244

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## Executive Summary & Physicochemical Profile

Trimethobenzamide Hydrochloride (TMB-HCl) is a substituted benzamide antiemetic.[1][2] Its solid-state stability is a Critical Quality Attribute (CQA) that directly impacts bioavailability and formulation performance.[1] Unlike simple salts, TMB-HCl exhibits a propensity for disorder during high-energy processing (e.g., lyophilization, compression), making the distinction between its crystalline and amorphous phases vital.[1]

Property	Data / Specification	Implication for Analysis
CAS Number	554-92-7	Unique identifier for database retrieval.[1][3][4][5]
Molecular Formula		Basis for electron density calculation in XRD.[1]
Molecular Weight	424.92 g/mol	Used for unit cell density ( ) verification.[1]
Melting Point	187.0 – 191.0 °C	Primary Validation Point: Sharp endotherm confirms crystallinity; broadening indicates impurities or amorphization.[1]
Solubility	Soluble in water; slightly soluble in ethanol	Dictates solvent choice for single-crystal growth (slow evaporation).[1]
Appearance	White crystalline powder	Visual confirmation of bulk purity.[1]

## Crystallography & Structural Determination Protocol

Note: While specific proprietary unit cell parameters are often held within internal dossiers, the following protocol outlines the standardized workflow for determining the ab initio structure of TMB-HCl.

### 2.1 Single Crystal Growth Strategy

To resolve the specific unit cell dimensions and space group, high-quality single crystals must be grown.[1]

- Method: Slow Evaporation.[1]
- Solvent System: Ethanol/Water (90:10 v/v).[1] TMB-HCl is highly soluble in water; ethanol acts as an antisolvent to control nucleation rate.[1]

- Conditions: Maintain at 4°C to reduce thermal vibration and encourage ordered packing.
- Target Morphology: Prismatic or block-like crystals (needles often indicate rapid, disordered growth).[1]

## 2.2 Data Collection & Refinement Logic

The structure solution process follows a deductive logic path to ensure the resulting model is physically meaningful.

- Instrument: Bruker D8 QUEST or equivalent (Mo K radiation, Å).[1]
- Temperature: 100 K (Cryogenic cooling is mandatory to minimize atomic displacement parameters, ).
- Space Group Determination:
  - TMB-HCl is an organic salt.[1][2][3][6] Expect low-symmetry systems (Monoclinic or Triclinic ).[1]
  - Chirality Check: TMB is achiral; however, the packing may induce chiral space groups if spontaneous resolution occurs.
- Refinement Targets:
  - R-factor ( ): < 5% (Indicates high agreement between observed and calculated structure factors).[1]
  - Goodness of Fit (GoF): .[1]

## Analytical Methodologies: The Triad of Validation

A single technique is insufficient for robust characterization. We employ a "Triad of Validation" where XRD, DSC, and FTIR data must corroborate each other.

### 3.1 Powder X-Ray Diffraction (PXRD)

PXRD is the "fingerprint" of the solid form.<sup>[1]</sup> It differentiates the stable crystalline API from amorphous dispersions often found in orally disintegrating tablets (ODTs).<sup>[1]</sup>

- Diagnostic Peaks: Look for sharp, high-intensity Bragg reflections in the low-angle region ( ), which correspond to the largest d-spacings (unit cell axes).<sup>[1]</sup>
- Amorphization Indicator: A "halo" or broad hump in the baseline between indicates a loss of long-range order (amorphous content).<sup>[1]</sup>

### 3.2 Differential Scanning Calorimetry (DSC)

DSC provides thermodynamic validation of the physical form.<sup>[1]</sup>

- Protocol: Heat from 30°C to 250°C at 10°C/min under purge (50 mL/min).
- Interpretation:
  - Event A (Dehydration): Broad endotherm < 100°C suggests a hydrate form (check TGA for mass loss).<sup>[1]</sup>
  - Event B (Melting): Sharp endotherm onset at 187°C.
    - Validation: If onset shifts to < 185°C or widens, suspect eutectic impurities or partial amorphization.<sup>[1]</sup>
  - Event C (Decomposition): Exothermic events > 220°C.<sup>[1]</sup>

### 3.3 Fourier Transform Infrared Spectroscopy (FTIR)

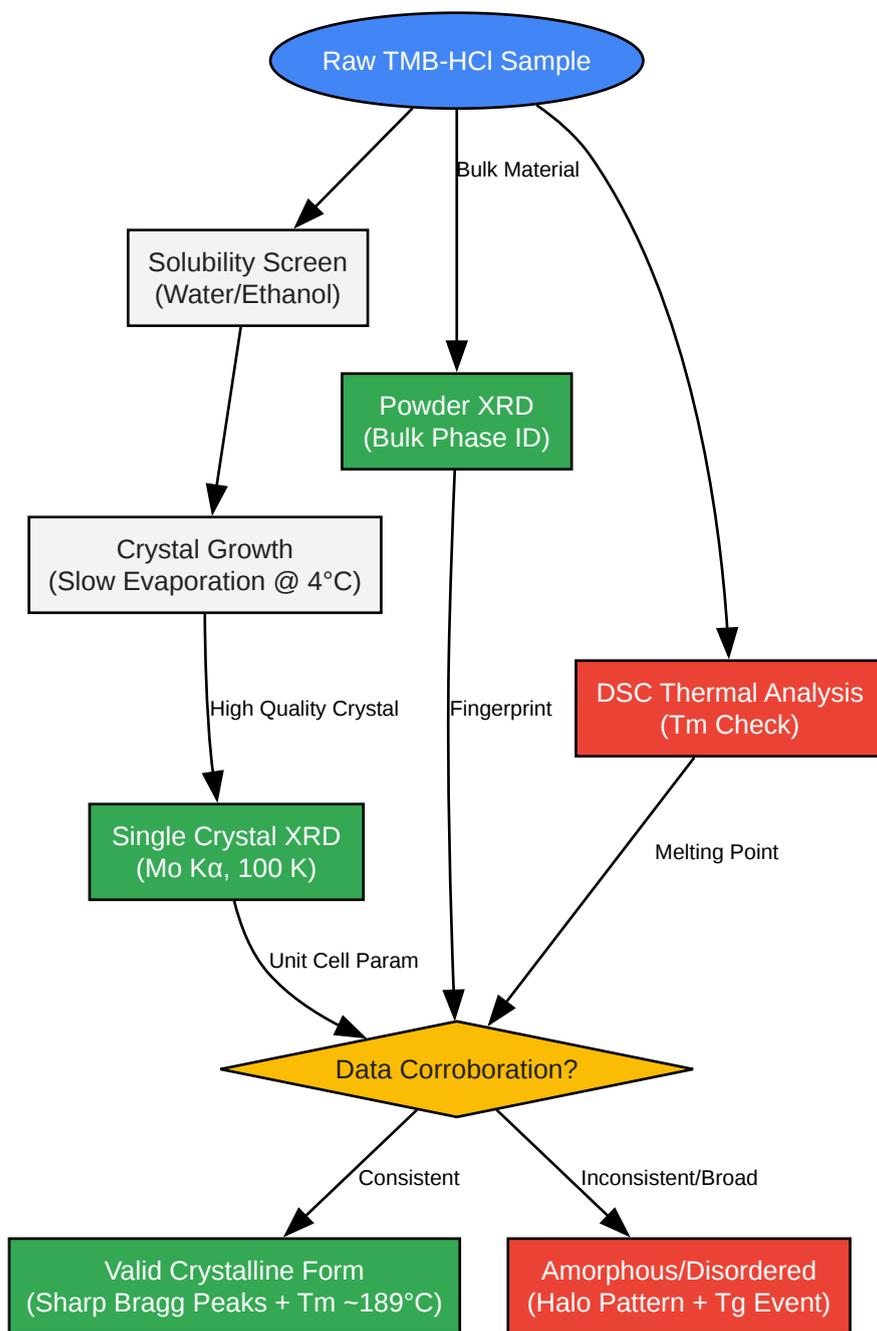
FTIR probes the local chemical environment, specifically hydrogen bonding.

- Key Region: Amide I and II bands ( [1](#) ).
- Shift Logic: In the crystalline state, intermolecular H-bonds constrain the carbonyl stretch, shifting it to a lower frequency compared to the amorphous or dissolved state.

## Visualization: Logical Workflows

### Diagram 1: Structural Determination & Validation Workflow

This flowchart illustrates the decision-making process for validating the solid form of TMB-HCl.

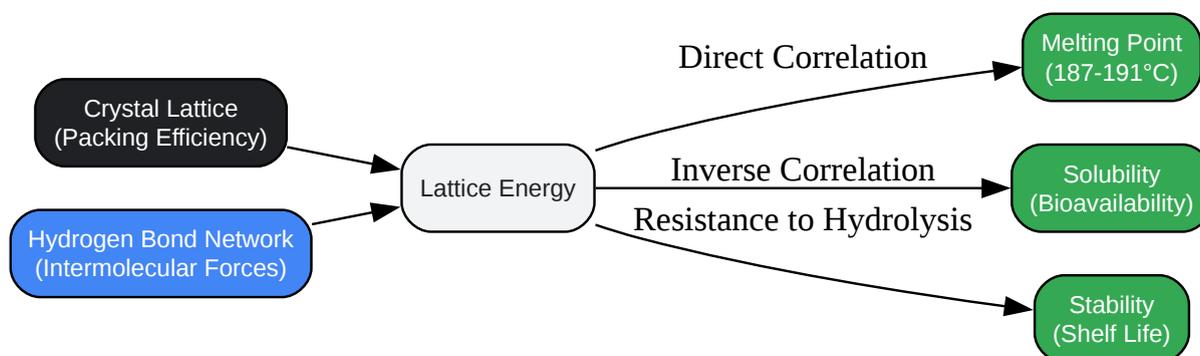


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Caption: Integrated workflow for confirming the crystal structure and phase purity of Trimethobenzamide HCl.

## Diagram 2: Structure-Property Logic Pathway

This diagram explains why the crystal structure matters for drug performance.[1]



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Caption: Causal relationship between the internal crystal lattice and observable physicochemical properties.

## References

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